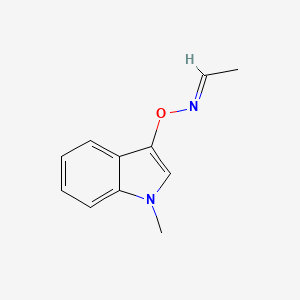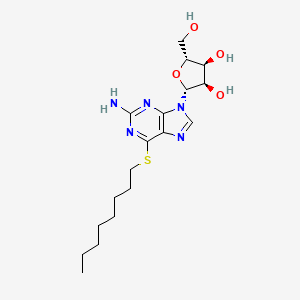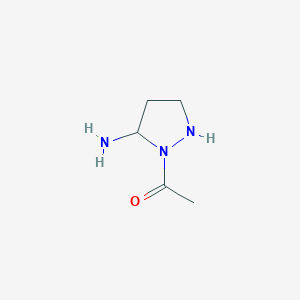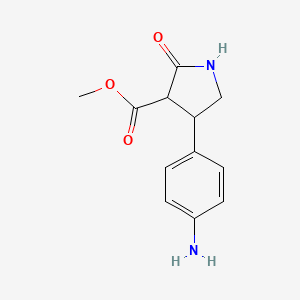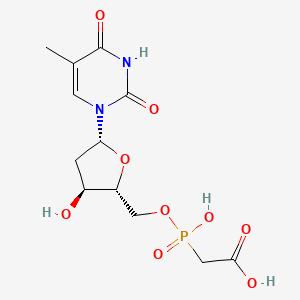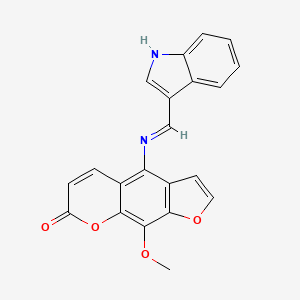
4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one is a complex organic compound that features both indole and furochromenone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carbaldehyde with 9-methoxy-7H-furo[3,2-g]chromen-7-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and furochromenone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactivity.
Mechanism of Action
The mechanism of action of 4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.
Furochromenone derivatives: Compounds with similar furochromenone structures that exhibit comparable biological activities.
Uniqueness
4-(((1H-Indol-3-yl)methylene)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one is unique due to the combination of indole and furochromenone moieties, which may confer distinct biological activities and synthetic versatility compared to other compounds .
Properties
CAS No. |
78439-81-3 |
|---|---|
Molecular Formula |
C21H14N2O4 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-(1H-indol-3-ylmethylideneamino)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H14N2O4/c1-25-21-19-15(8-9-26-19)18(14-6-7-17(24)27-20(14)21)23-11-12-10-22-16-5-3-2-4-13(12)16/h2-11,22H,1H3 |
InChI Key |
UIBXYGGVAZPCJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC=C3)N=CC4=CNC5=CC=CC=C54)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


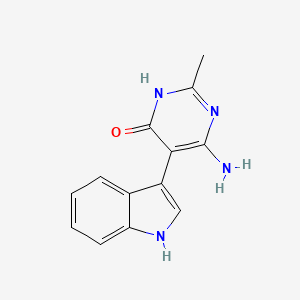
![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)
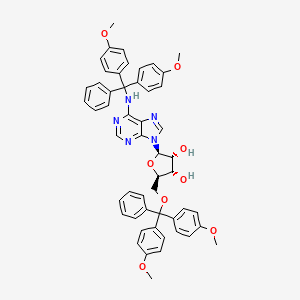

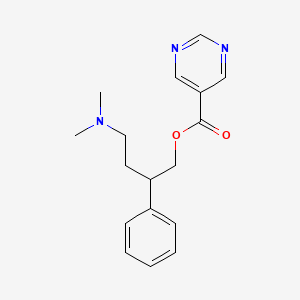
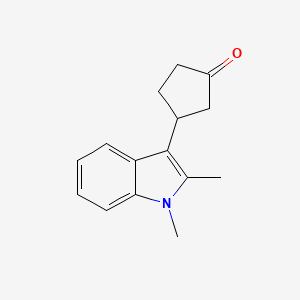
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
